O,O-Diethyl thiophosphoramidate
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Overview
Description
O,O-Diethyl thiophosphoramidate: is an organophosphorus compound with the molecular formula C4H12NO2PS . It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphorus atom bonded to two ethoxy groups and a thioamide group, making it a versatile chemical in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diethyl thiophosphoramidate typically involves the reaction of phosphorus trichloride with ethanol to form diethyl phosphorochloridate. This intermediate is then reacted with ammonia and sulfur to yield this compound . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to maintain the reaction mixture in solution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: O,O-Diethyl thiophosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoramidates.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidothioates depending on the nucleophile used.
Scientific Research Applications
O,O-Diethyl thiophosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a tool for studying enzyme inhibition, particularly acetylcholinesterase.
Medicine: Research into its potential as a therapeutic agent for certain diseases is ongoing.
Industry: It is used in the production of pesticides and insecticides due to its effectiveness in inhibiting acetylcholinesterase
Mechanism of Action
The mechanism of action of O,O-Diethyl thiophosphoramidate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is particularly effective in pest control, making it a valuable component in insecticides .
Comparison with Similar Compounds
- O,O-Dimethyl phosphoramidothioate
- O,O-Diethyl dithiophosphate
- O,O-Dimethyl dithiophosphate
Comparison:
- O,O-Diethyl thiophosphoramidate is unique due to its specific structure, which provides a balance between stability and reactivity.
- O,O-Dimethyl phosphoramidothioate has similar properties but differs in the alkyl groups attached to the phosphorus atom, affecting its reactivity and applications.
- O,O-Diethyl dithiophosphate and O,O-Dimethyl dithiophosphate are structurally similar but have different sulfur-containing groups, influencing their chemical behavior and uses .
Properties
CAS No. |
17321-48-1 |
---|---|
Molecular Formula |
C4H12NO2PS |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
[amino(ethoxy)phosphinothioyl]oxyethane |
InChI |
InChI=1S/C4H12NO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H2,5,9) |
InChI Key |
LAGRCNJEUAJJQC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(N)OCC |
Canonical SMILES |
CCOP(=S)(N)OCC |
17321-48-1 | |
Origin of Product |
United States |
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